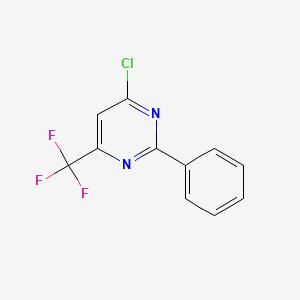

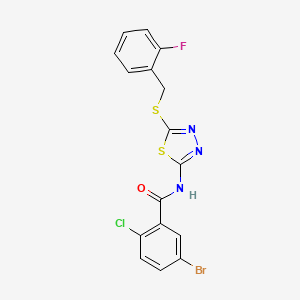

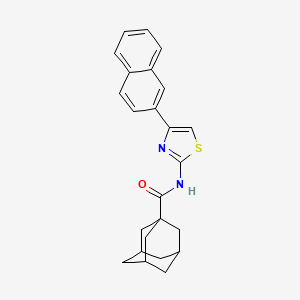

(3r,5r,7r)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)adamantane-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3r,5r,7r)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)adamantane-1-carboxamide, commonly known as M2AC, is a small molecule drug that has recently gained attention due to its potential therapeutic applications. M2AC is a derivative of the adamantane molecule, which is a well-known antiviral drug. The addition of a 1-carboxamide and oxadiazole group to the adamantane scaffold has resulted in a novel compound with unique properties.

Aplicaciones Científicas De Investigación

Synthesis and Novel Derivatives

Research on adamantane derivatives often focuses on synthesizing novel compounds with potential for various applications. For instance, Soselia et al. (2020) describe the synthesis of a series of benzimidazole-5(6)-carboxamide and 1,3,4-oxadiazole derivatives bearing an adamantane moiety. These compounds were synthesized through various chemical reactions, demonstrating the versatility of adamantane as a building block for creating novel molecules with potential biological activities (Soselia et al., 2020).

Antimicrobial and Anti-inflammatory Activities

Adamantane derivatives have been investigated for their antimicrobial and anti-inflammatory properties. For example, El-Emam et al. (2012) reported on the synthesis of N′-heteroarylidene-1-adamantylcarbohydrazides and their derivatives showing good antimicrobial activities against a panel of Gram-positive and Gram-negative bacteria (El-Emam et al., 2012). Similarly, Kadi et al. (2007) synthesized oxadiazole and thiadiazole derivatives with adamantane, which showed moderate to good antimicrobial activities and significant anti-inflammatory effects in vivo (Kadi et al., 2007).

Material Science Applications

Adamantane and its derivatives have also found applications in material science. Chern et al. (1998) synthesized new polyamides containing adamantyl and diamantyl moieties in the main chain, exploring the physical properties of these materials for potential industrial applications (Chern et al., 1998).

Mecanismo De Acción

Target of Action

Compounds with the 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds likely target key proteins or enzymes in these pathogens, disrupting their normal function and leading to their elimination.

Mode of Action

1,2,4-oxadiazole derivatives are known to interact with their targets, causing changes that inhibit the target’s function . The specific interactions and changes caused by N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]adamantane-1-carboxamide would depend on its specific target.

Biochemical Pathways

The affected biochemical pathways would depend on the specific targets of the compound. Given the anti-infective activity of similar compounds , it is likely that the compound affects pathways critical to the survival and replication of pathogens. The downstream effects would include the inhibition of pathogen growth and proliferation.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the anti-infective activity of similar compounds , the likely result of the compound’s action is the inhibition of pathogen growth and proliferation.

Propiedades

IUPAC Name |

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2/c1-9-17-13(20-18-9)8-16-14(19)15-5-10-2-11(6-15)4-12(3-10)7-15/h10-12H,2-8H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNZAHSZILRONH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)C23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2780397.png)

![N-[(3-Ethyloxetan-3-yl)methyl]-N-[(4-propoxyphenyl)methyl]prop-2-enamide](/img/structure/B2780402.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2780404.png)

![N-cyclopentyl-4-(3-methylbutyl)-1-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2780417.png)